molecular formula C18H20N6O3S B6439913 ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate CAS No. 2549044-64-4

ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate

Cat. No.: B6439913
CAS No.: 2549044-64-4
M. Wt: 400.5 g/mol
InChI Key: YTOYZGGVUQWZGG-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrimidine is a six-membered ring with two nitrogen atoms. It’s a key component of several important biomolecules, including the nucleic acids DNA and RNA.


Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Pyrimidine, on the other hand, is a six-membered ring with four carbon atoms and two nitrogen atoms.


Chemical Reactions Analysis

Thiophene and its derivatives can undergo various chemical reactions. For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

Target of Action

The compound ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate is a complex heterocyclic compoundIt is known that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The therapeutic importance of synthetic thiophene, a component of the compound, has been extensively studied . Thiophene and its derivatives have been proven to be effective drugs in the current disease scenario . They interact with their targets, leading to changes that result in their various therapeutic effects .

Biochemical Pathways

It is known that thiophene and its derivatives, which are part of the compound’s structure, have diverse applications in medicinal chemistry and material science . They affect various biochemical pathways, leading to their wide range of therapeutic properties .

Result of Action

It is known that thiophene and its derivatives, which are part of the compound’s structure, have a wide range of therapeutic properties . These properties suggest that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action .

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods and potential applications for these compounds.

Properties

IUPAC Name

ethyl 4-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-2-26-18(25)24-7-5-12(6-8-24)21-15-13(10-19-11-20-15)17-22-16(23-27-17)14-4-3-9-28-14/h3-4,9-12H,2,5-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOYZGGVUQWZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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